2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline
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Overview
Description
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C₁₇H₁₆ClNO₄ and a molecular weight of 333.77 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline ring substituted with a chloro group and a diethoxycarbonyl vinyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the reaction of 2-chloroquinoline with diethyl malonate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with the aldehyde group of 2-chloroquinoline to form the desired product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and industrial applications .
Scientific Research Applications
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2,2-dimethoxycarbonyl)vinylquinoline
- 2-Chloro-3-(2,2-dipropoxycarbonyl)vinylquinoline
- 7-Bromo-2-chloro-3-(2,2-diethoxycarbonyl)vinylquinoline
Uniqueness
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .
Properties
CAS No. |
467430-20-2 |
---|---|
Molecular Formula |
C17H16ClNO4 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
diethyl 2-[(2-chloroquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C17H16ClNO4/c1-3-22-16(20)13(17(21)23-4-2)10-12-9-11-7-5-6-8-14(11)19-15(12)18/h5-10H,3-4H2,1-2H3 |
InChI Key |
MYTXSLXDVBNXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2N=C1Cl)C(=O)OCC |
Origin of Product |
United States |
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